2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide typically involves the reaction of 3-ethoxy-5-methylphenylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new amides or thioamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methylphenyl)propanamide
- 2-Chloro-N-(4-ethoxyphenyl)propanamide
- 2-Chloro-N-(3-methoxyphenyl)propanamide
Uniqueness
2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-chloro-N-(3-ethoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-4-16-11-6-8(2)5-10(7-11)14-12(15)9(3)13/h5-7,9H,4H2,1-3H3,(H,14,15) |
InChI Key |
QSALUAQMHKCIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)NC(=O)C(C)Cl)C |
Origin of Product |
United States |
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